1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a phenoxyethyl group and a carboxylic acid group
Scientific Research Applications
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxyethyl cyclic amines, have been found to exhibit various pharmacological activities . More research is needed to identify the specific targets of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid.
Mode of Action
It is known that similar compounds, such as phenoxyethanol, have antibacterial properties and are effective against certain strains of bacteria
Biochemical Pathways
Phenoxyethyl cyclic amines, which share a similar structure, have been found to exhibit high anticholinergic and h3 inverse agonistic activities
Pharmacokinetics
It is known that similar compounds, such as phenoxyethyl cyclic amines, have been used in various pharmaceutical applications . More research is needed to understand the pharmacokinetic properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds, such as phenoxyethanol, have been shown to have antimicrobial properties
Action Environment
It is known that similar compounds, such as phenoxyethanol, are used in various environments, including as a preservative in cosmetics . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-phenoxyethylamine with pyrazole-4-carboxylic acid under specific conditions. One common method includes the use of polyphosphoric acid as a reaction medium and a strong protic acid to facilitate the acylation process . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetaldehyde, while reduction could produce phenoxyethanol.
Comparison with Similar Compounds
2-Phenoxyethanol: Known for its use as a preservative and solvent.
Imidazo[1,2-a]pyridine analogues: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Uniqueness: 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring with a phenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
1-(2-phenoxyethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-8-13-14(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUFDLBDPJTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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